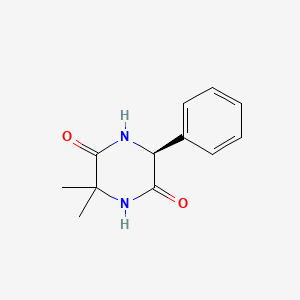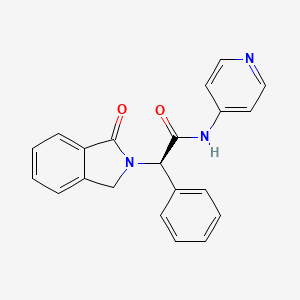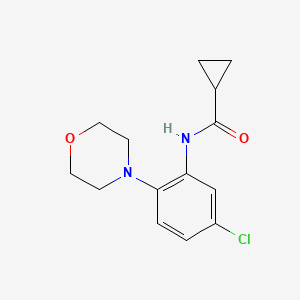
(6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and has been used for various purposes, including cognitive enhancement, athletic performance, and neurological disorders.
Mechanism of Action
The exact mechanism of action of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam is not fully understood. However, it is believed to modulate the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate. It also increases the density of dopamine receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to increase cerebral blood flow, which may contribute to its cognitive-enhancing effects. It also increases the production of ATP, the primary energy source for cells, which may improve cellular function. In addition, (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam has been shown to have antioxidant properties, which may protect cells from damage.
Advantages and Limitations for Lab Experiments
One advantage of using (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam in lab experiments is its ability to enhance cognitive function, which may improve the accuracy and precision of experimental results. However, one limitation is that (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam may have different effects in different animal models, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam. One direction is to investigate its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential to enhance athletic performance. Additionally, more research is needed to fully understand the mechanism of action of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam and its effects on the brain and body.
Conclusion:
Phenylpiracetam is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It has also been studied for its potential to treat neurological disorders and enhance athletic performance. The synthesis of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam is a complex process that requires expertise in organic chemistry. Phenylpiracetam modulates the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate, and increases the density of dopamine receptors in the brain. It has been shown to increase cerebral blood flow, ATP production, and have antioxidant properties. Phenylpiracetam has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
Phenylpiracetam can be synthesized by reacting 2-oxo-1-pyrrolidine acetamide with bromine and phenylmagnesium bromide. The resulting product is then treated with hydrochloric acid to yield (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam. The synthesis of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Phenylpiracetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam has been studied for its potential to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has also been studied for its potential to enhance athletic performance.
properties
IUPAC Name |
(6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)11(16)13-9(10(15)14-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAOVZJNDPAQAN-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(C(=O)N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)N[C@H](C(=O)N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)

![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]acetamide](/img/structure/B7646746.png)
![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)

![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)

![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)
